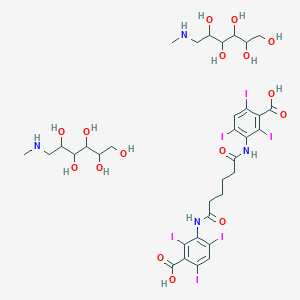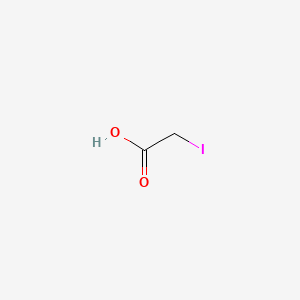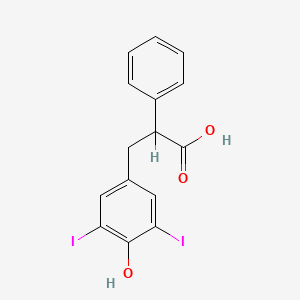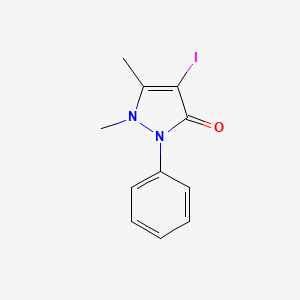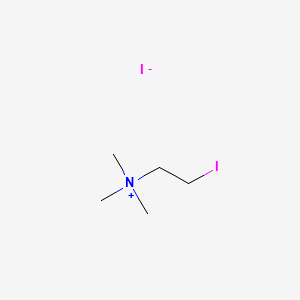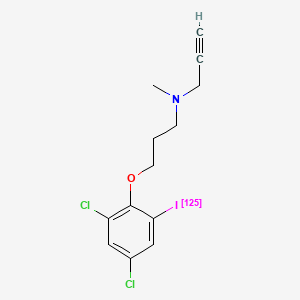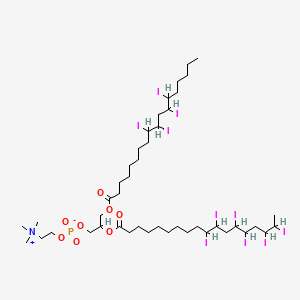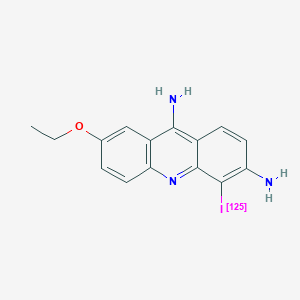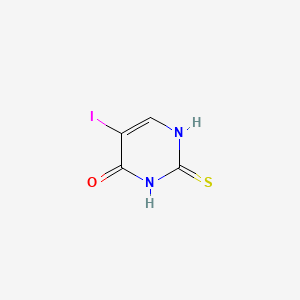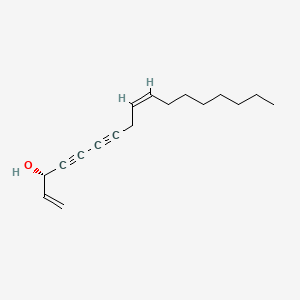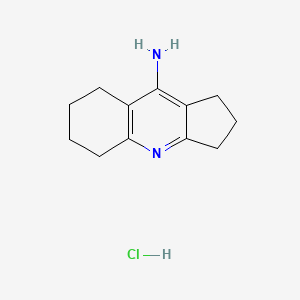
Amiridin
Descripción general
Descripción
Amiridin, also known as Ipidacrine Hydrochloride , is a chemical compound with the molecular formula C12H17ClN2 . It is used for research and development purposes .
Chemical Reactions Analysis
The specific chemical reactions involving Amiridin are not detailed in the available resources .
Physical And Chemical Properties Analysis
Amiridin has a molecular weight of 224.73 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not provided in the available resources .
Aplicaciones Científicas De Investigación
Molecular Mechanisms in Cancer and Cardiovascular Diseases Prevention
Hesperidin and its aglycone, hesperetin, exhibit significant potential in preventing cancer and cardiovascular diseases. Their anti-cancer and chemopreventive effects are linked to their antioxidant, radical scavenging, and anti-inflammatory activities. These compounds act on multiple cellular protein targets simultaneously, such as caspases, Bcl-2, Bax for apoptosis induction, and COX-2, MMP-2, MMP-9 for angiogenesis and metastasis inhibition. In cardiovascular health, hesperidin and hesperetin show promise in treating heart failure, cardiac remodeling, myocardial ischemia, hypertension, diabetes, and dyslipidemia due to their anti-platelet and anticoagulant effects (Roohbakhsh et al., 2015).
Neuroprotective Agent
Hesperidin has demonstrated a protective effect against the development of neurodegenerative diseases such as Parkinson’s, Alzheimer’s, Huntington’s diseases, and multiple sclerosis. Its neuroprotective potential is mediated by enhancing neural growth factors, boosting endogenous antioxidant defense functions, and reducing neuro-inflammatory and apoptotic pathways. Some clinical trials have shown that hesperidin-enriched dietary supplements can improve cerebral blood flow, cognition, and memory performance, highlighting the need for further clinical studies to confirm these findings (Hajialyani et al., 2019).
Anticancer Effects and Molecular Targets
Hesperidin's anticancer effects are also attributed to its antioxidant and anti-inflammatory activities. It has shown promise in inhibiting tumor cell proliferation by inducing apoptosis and cell cycle arrest, inhibiting tumor cell metastasis, angiogenesis, and reversing drug resistance of cancer cells. This mini-review consolidates experimental findings to present a comprehensive overview of hesperidin's molecular targets in cancer, emphasizing its potential in combination with existing anti-cancer drugs for enhanced therapeutic outcomes (Aggarwal et al., 2020).
Cardiovascular Disease Risk Factors
Hesperidin has emerged as a potential therapeutic agent capable of modulating several cardiovascular diseases (CVDs) risk factors. Animal and in vitro studies have demonstrated its glucose-lowering, anti-inflammatory, dyslipidemia-preventing, atherosclerosis-preventing, obesity-preventing, antihypertensive, and antioxidant effects. However, the interindividual variability in response to hesperidin-based interventions, partly attributed to differences in gut microbiota, suggests that hesperidin's bioavailability is a critical factor in its efficacy. This review focuses on hesperidin’s effects on CVD risk factors and the importance of gut microbiota in its bioavailability (Mas-Capdevila et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;/h1-7H2,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERZJAONQGPFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238003 | |
| Record name | Amiridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amiridin | |
CAS RN |
90043-86-0 | |
| Record name | Amiridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90043-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090043860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPIDACRINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/107D610372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



